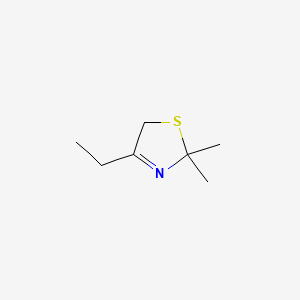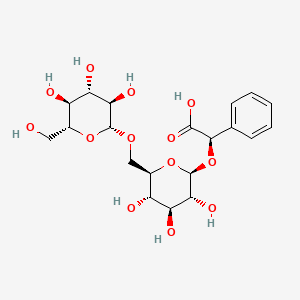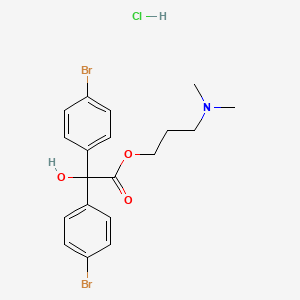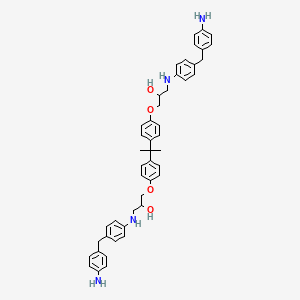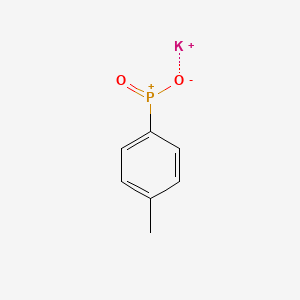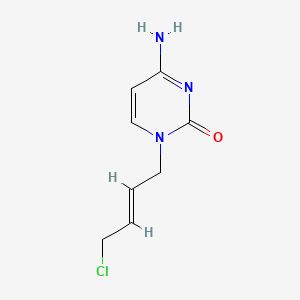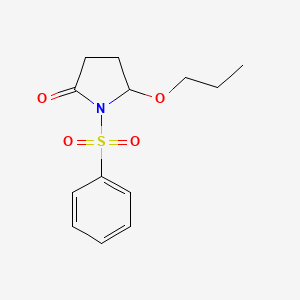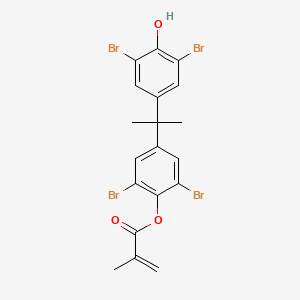
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is a complex organic compound characterized by the presence of multiple bromine atoms and a methacrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate typically involves multiple steps, starting from simpler brominated phenols. One common method involves the bromination of phenol derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl methacrylates .
Scientific Research Applications
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methacrylate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine
Uniqueness
Compared to similar compounds, 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is unique due to its specific combination of bromine atoms and methacrylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
82941-06-8 |
|---|---|
Molecular Formula |
C19H16Br4O3 |
Molecular Weight |
611.9 g/mol |
IUPAC Name |
[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H16Br4O3/c1-9(2)18(25)26-17-14(22)7-11(8-15(17)23)19(3,4)10-5-12(20)16(24)13(21)6-10/h5-8,24H,1H2,2-4H3 |
InChI Key |
JBGLUFHZMYDKGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



